![molecular formula C14H14N2O3S B5754506 N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide CAS No. 54780-06-2](/img/structure/B5754506.png)
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide
Overview
Description
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide, also known as EPCCT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. EPCCT is a thiol-reactive compound that can modify cysteine residues in proteins, making it an important tool for studying protein structure and function.
Mechanism of Action
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction, forming a covalent bond between the compound and the protein. This modification can result in changes in protein activity, stability, and localization.
Biochemical and Physiological Effects
The modification of cysteine residues in proteins by N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide can have various biochemical and physiological effects. It can alter protein activity, stability, and localization, which can impact cellular signaling pathways and processes. Additionally, N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide in lab experiments include its selectivity for cysteine residues in proteins, its ability to modify proteins under mild conditions, and its compatibility with various protein analysis techniques. However, the limitations of using N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide include its potential toxicity and the need for careful optimization of reaction conditions to achieve specific modifications.
Future Directions
There are several future directions for research on N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide. One area of interest is the development of more selective and efficient cysteine-modifying compounds. Additionally, the use of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide in drug discovery and chemical biology applications is an area of active research. Finally, the investigation of the anti-inflammatory properties of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide and its potential use as a therapeutic agent is an exciting avenue for future research.
Synthesis Methods
The synthesis of N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide involves the reaction of 4-ethoxyaniline with carbon disulfide to form N-(4-ethoxyphenyl)carbonothioylthiourea. This compound is then reacted with furfurylamine to produce N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide.
Scientific Research Applications
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide has been used in various scientific research applications, including protein modification and analysis, drug discovery, and chemical biology. Its ability to selectively modify cysteine residues in proteins makes it a valuable tool for studying protein structure and function.
properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-11-7-5-10(6-8-11)15-14(20)16-13(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDXUULNGFDWNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970103 | |
Record name | N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide | |
CAS RN |
54780-06-2 | |
Record name | MLS000756487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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